Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)

tert-butyl 4-cyanopiperidine-1-carboxylate structure
91419-52-2 structure
Product Name:tert-butyl 4-cyanopiperidine-1-carboxylate
CAS 번호:91419-52-2
MF:C11H18N2O2
메가와트:210.272822856903
MDL:MFCD01861223
CID:61512
PubChem ID:253659839
Update Time:2025-06-07

tert-butyl 4-cyanopiperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • 1-Boc-4-Cyanopiperidine
    • N-BOC-4-CYANO-PIPERIDINE
    • TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
    • 1-N-BOC-4-CYANO-PIPERIDINE
    • 1-N-BOC-PIPERIDINE-4-CARBONITRILE
    • 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 4-CYANOPIPERIDINE, N-BOC PROTECTED
    • 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
    • 1-tert-Butoxycarbonyl-4-cyanopiperidine
    • N-Boc-piperidine-4-carbonitrile
    • 1-Boc-4-cyapiperidine
    • 1-N-Boc-4-cyanopiperidine
    • MDL number MFCD,N-Boc-piperidine-4-carbonitrile
    • N-BOC-4-cyanopiperidine
    • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
    • 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 1-Boc-4-piperidinecarbonitrile
    • 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
    • tert-Butyl 4-Cyano-1-piperidinecarboxylate
    • 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
    • 4-CYANO-1-PIPERIDINE
    • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
    • 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
    • 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
    • N-tert-Butoxycarbonyl-4-cyanopiperidine
    • N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
    • DB-013820
    • AC-1039
    • PB12957
    • BCP22787
    • N-Boc 4-cyanopiperidine
    • SCHEMBL311155
    • 1-tert-butyloxycarbonyl-4-cyanopiperidine
    • N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
    • J-524698
    • 1-N-Boc-4-Cyano Piperidine
    • F1915-8765
    • AKOS005137876
    • B66757
    • 91419-52-2
    • 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
    • ZX6CEW6MVB
    • AS-5646
    • Z409418784
    • DTXSID10363890
    • CS-D0644
    • 1-(t-Butoxycarbonyl)-4-cyanopiperidine
    • BCP9000046
    • 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
    • 4-cyano-1-t-butoxycarbonylpiperidine
    • 1-BOC-4-cyano-piperidine
    • EN300-40306
    • MFCD01861223
    • B3962
    • 4-cyano-1-boc piperidine
    • SY002521
    • UQADQTBQNVARAP-UHFFFAOYSA-N
    • N-Boc-piperidine-4-carbonitrile, 97%
    • tert-butyl 4-cyanopiperidine-1-carboxylate
    • MDL: MFCD01861223
    • 인치: 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
    • InChIKey: UQADQTBQNVARAP-UHFFFAOYSA-N
    • 미소: N#CC1CCN(C(OC(C)(C)C)=O)CC1

계산된 속성

  • 정밀분자량: 210.13700
  • 동위원소 질량: 210.137
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 277
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 53.3

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.07
  • 융해점: 60.0 to 64.0 deg-C
  • 비등점: 325.3±35.0 °C at 760 mmHg
  • 플래시 포인트: 150.5℃
  • 굴절률: 1.488
  • PSA: 53.33000
  • LogP: 2.09498
  • 용해성: 미확정

tert-butyl 4-cyanopiperidine-1-carboxylate 보안 정보

  • 기호: GHS07 GHS09
  • 제시어:위험했어
  • 신호어:Warning
  • 피해 선언: H302,H319,H400
  • 경고성 성명: P273,P305+P351+P338
  • 위험물 운송번호:3439
  • WGK 독일:3
  • 위험 범주 코드: 22-36-50
  • 보안 지침: S36-S36/37/39
  • 위험물 표지: Xn N
  • 위험 용어:R20/21/22
  • 포장 등급:III
  • 보안 용어:6.1
  • 위험 등급:6.1
  • 패키지 그룹:III
  • 저장 조건:0-10°C

tert-butyl 4-cyanopiperidine-1-carboxylate 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

tert-butyl 4-cyanopiperidine-1-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696447-1G
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2
1g
¥514.29 2023-11-28
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0014-250g
Tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 98%
250g
$355 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
071968-25g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 95+%
25g
3072CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
071968-5g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 95+%
5g
1006CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-LU320-5g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 98%
5g
177CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-LU320-25g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 98%
25g
472CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-LU320-1g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 98%
1g
68CNY 2021-05-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3962-5G
1-tert-Butoxycarbonyl-4-cyanopiperidine
91419-52-2 >97.0%(GC)
5g
¥390.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007152-1g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 99%
1g
¥26 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007152-5g
tert-butyl 4-cyanopiperidine-1-carboxylate
91419-52-2 99%
5g
¥28 2024-05-21

tert-butyl 4-cyanopiperidine-1-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ;  16 h, 60 °C
참조
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

합성 방법 2

반응 조건
1.1 Solvents: 1,4-Dioxane ;  0 °C; overnight, rt
참조
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19
Mallinger, Aurelie; et al, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

합성 방법 3

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  4-(Dimethylamino)pyridine Catalysts: Zinc ,  Nickel chloride hexahydrate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  10 h, 100 °C
참조
Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2
Xia, Aiyou; et al, Organic Letters, 2020, 22(20), 7842-7847

합성 방법 4

반응 조건
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
참조
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; et al, ChemSusChem, 2022, 15(4),

합성 방법 5

반응 조건
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
참조
Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts
Heitz, Drew R.; et al, Journal of Organic Chemistry, 2016, 81(16), 7308-7313

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane ,  Water ;  24 h, rt
참조
Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis
Dai, Jian-Jun; et al, Chemical Communications (Cambridge, 2016, 52(41), 6793-6796

합성 방법 7

반응 조건
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ;  23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.4 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
참조
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

합성 방법 8

반응 조건
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
참조
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 12 h, 25 °C
참조
Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice
Gunaratna, Medha J.; et al, ARKIVOC (Gainesville, 2019, (3), 1-18

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine ,  Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ;  2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine ,  Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ;  2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C
참조
Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-one
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate ,  Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  2 min; 2 h, rt
참조
The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl Iodides
Caiger, Lewis ; et al, ACS Catalysis, 2023, 13(7), 4985-4991

합성 방법 14

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  1 - 2 h, 70 °C
참조
A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"
Augustine, John Kallikat; et al, Synlett, 2011, (15), 2223-2227

합성 방법 15

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

합성 방법 16

반응 조건
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ;  24 h, rt
참조
Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature
Ratani, Tanvi S.; et al, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

합성 방법 17

반응 조건
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ;  24 h, rt
참조
Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature
Ratani, Tanvi S.; et al, Journal of the American Chemical Society, 2015, 137(43), 13902-13907

합성 방법 18

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
참조
Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives
Iyobe, Akira; et al, Chemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829

합성 방법 19

반응 조건
1.1 Reagents: Diethylzinc ,  Zinc bromide Catalysts: Nickel dichloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ,  Hexane ;  30 min, rt
1.2 16 h, 80 °C
참조
Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines
Xu, Jianyu; et al, Organic Letters, 2021, 23(16), 6242-6245

tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials

tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products

tert-butyl 4-cyanopiperidine-1-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
주문 번호:A904685
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:18
가격 ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:91419-52-2)N-BOC-4-氰基哌啶
주문 번호:LE1690264
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:33
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
A904685
순결:99%
재다:500g
가격 ($):211.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91419-52-2)N-BOC-4-氰基哌啶
LE1690264
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email